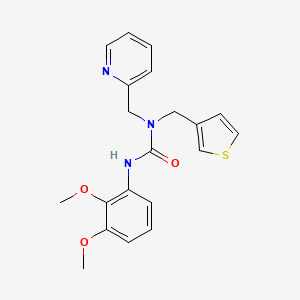

3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea

Description

Historical Development of Heterocyclic Urea Derivatives

The historical trajectory of urea derivatives in medicinal chemistry begins with Friedrich Wöhler’s 1828 synthesis of urea from inorganic precursors, a landmark achievement that bridged organic and inorganic chemistry. Early therapeutic applications emerged in the 20th century, exemplified by suramin, a urea-containing antitrypanosomal agent developed by Bayer Laboratories. The urea moiety’s ability to form hydrogen bonds with biological targets underpinned its adoption in drug design, as seen in antidiabetic agents like glibenclamide and antiviral compounds such as HIV protease inhibitors.

Heterocyclic urea derivatives gained prominence through structural optimization efforts. For instance, the cyclic urea-based HIV protease inhibitor DMP450 (compound 24 in ) demonstrated enhanced binding by mimicking a structural water molecule in the protease active site. Concurrently, kinase inhibitors like sorafenib and lenvatinib highlighted the urea group’s role in mediating critical hydrogen bonds with residues such as Asp1046 and Glu885 in vascular endothelial growth factor receptor 2 (VEGFR2). These milestones established heterocyclic ureas as versatile scaffolds for modulating protein-ligand interactions.

Research Significance of Multi-Heterocyclic Urea Compounds

Multi-heterocyclic urea derivatives, such as 3-(2,3-dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea, offer distinct advantages in drug discovery:

- Enhanced Binding Specificity : The pyridine and thiophene groups introduce complementary electronic and steric properties, enabling simultaneous interactions with hydrophobic pockets and polar residues. For example, urea-functionalized heterocycles exhibit quadruple hydrogen-bonding patterns, which stabilize supramolecular assemblies and improve target engagement.

- Structural Diversity : Combining heterocycles like pyridine (a six-membered aromatic ring with one nitrogen atom) and thiophene (a five-membered sulfur-containing ring) expands the accessible chemical space. This diversity is critical for addressing structurally heterogeneous disease targets, such as protein kinases and G protein-coupled receptors.

- Pharmacokinetic Optimization : The 2,3-dimethoxyphenyl moiety may enhance metabolic stability by resisting oxidative degradation, a feature observed in similarly substituted ureas.

Table 1 illustrates representative multi-heterocyclic urea derivatives and their biological targets, underscoring the scaffold’s versatility:

Properties

IUPAC Name |

3-(2,3-dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N3O3S/c1-25-18-8-5-7-17(19(18)26-2)22-20(24)23(12-15-9-11-27-14-15)13-16-6-3-4-10-21-16/h3-11,14H,12-13H2,1-2H3,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPPSRHPSZAYHFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)NC(=O)N(CC2=CSC=C2)CC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves multi-step organic reactions. One common approach is the reaction of 2,3-dimethoxyaniline with pyridine-2-carboxaldehyde to form an intermediate Schiff base. This intermediate is then reacted with thiophen-3-ylmethyl isocyanate under controlled conditions to yield the final urea derivative. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro groups, if present, can be reduced to amines.

Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution, and nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield aldehydes or acids, while reduction of nitro groups yields amines.

Scientific Research Applications

Chemical Structure and Synthesis

The compound features a urea functional group linked to a thiophene and pyridine moiety, along with a dimethoxy-substituted phenyl group. Its molecular formula is with a molecular weight of approximately 374.48 g/mol. The synthesis typically involves multi-step organic reactions, including the preparation of intermediates such as 2,3-dimethoxybenzaldehyde, pyridin-2-ylmethyl amine, and thiophen-3-ylmethyl isocyanate. These intermediates undergo condensation and coupling reactions to yield the final product under inert atmosphere conditions to prevent moisture interference.

Biological Activities

The unique structural features of this compound suggest various biological activities:

1. Enzyme Inhibition:

- Dihydrofolate Reductase Inhibition: Preliminary studies indicate that this compound may act as an inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in the folate synthesis pathway critical for DNA synthesis and repair.

- Urease Inhibition: Similar compounds with thiourea moieties have shown promise as urease inhibitors, which are important for treating conditions like kidney stones and peptic ulcers .

2. Anticancer Properties:

- The compound's structural composition suggests potential antiproliferative effects against various cancer cell lines. Research into related urea derivatives has shown significant activity against tumors by inducing apoptosis in cancer cells .

3. Anti-inflammatory Effects:

- Compounds with similar structures have demonstrated anti-inflammatory properties in vitro, reducing markers such as TNF-alpha and IL-6 in animal models .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Dihydrofolate Reductase | Potential inhibitor; critical for DNA synthesis. |

| Urease Inhibition | May alleviate conditions like kidney stones; requires further study on efficacy and toxicity. |

| Anticancer Activity | Induces apoptosis in cancer cells; specific targets need identification through binding studies. |

| Anti-inflammatory Effects | Reduces inflammation markers in animal models; potential therapeutic applications in inflammatory diseases. |

Case Studies

Recent investigations have focused on the pharmacological profiles of similar urea derivatives:

- Urease Inhibitors: A study on thiourea hybrids showed that modifications can enhance urease inhibitory activity while minimizing toxicity . This approach could be adapted for 3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea to explore its potential as a therapeutic agent.

- Antiproliferative Agents: Research into 1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}urea derivatives revealed promising results against various cancer types, highlighting the importance of structural diversity in enhancing biological activity .

Mechanism of Action

The mechanism of action of 3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The methoxy, pyridinyl, and thiophenyl groups contribute to its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent-Driven Pharmacological Profiles

The compound’s structure shares similarities with other urea-based and heterocyclic molecules described in the evidence. Key comparisons include:

A. DMFP (3-(2,3-Dimethoxyphenyl)-1-(5-methylfuran-2-yl)prop-2-en-1-one)

- Substituents: 2,3-Dimethoxyphenyl + 5-methylfuran-2-yl (non-urea enone structure).

- Activity: Exhibits antinociceptive effects in murine pain models via non-opioid pathways, likely through inhibition of nitric oxide and pro-inflammatory mediators .

- Key Difference : The absence of a urea moiety in DMFP suggests divergent mechanisms compared to the target compound. However, the shared 2,3-dimethoxyphenyl group may contribute to anti-inflammatory activity in both molecules.

B. 2PU-3 (1-(4-Chlorophenyl)-3-(pyridin-2-ylmethyl)urea)

- Substituents : 4-Chlorophenyl + pyridin-2-ylmethyl (single urea substitution).

- Activity : Acts as a cytokinin mimic, influencing plant ribonuclease (RNase) activity .

- Key Difference : The thiophen-3-ylmethyl group in the target compound introduces additional lipophilicity and electronic effects, which may shift bioactivity from plant biology to mammalian systems.

C. 4PU-30 (1-(2-Chloropyridin-4-yl)-3-phenylurea)

- Substituents : 2-Chloropyridin-4-yl + phenyl.

- Activity: Another cytokinin analog with structural variability affecting potency .

- Key Difference : The dual heteroaromatic substitution (pyridine + thiophene) in the target compound could enhance binding to mammalian receptors, such as ion channels or enzymes.

Comparative Data Table

Mechanistic and Pharmacodynamic Insights

- Thiophene vs.

- Urea Linkage: Unlike DMFP’s enone system, the urea core in the target compound enables hydrogen-bond donor/acceptor interactions, a feature critical for binding to enzymes like kinases or proteases .

- Toxicity Profile : DMFP’s lack of acute toxicity in murine models () suggests that the 2,3-dimethoxyphenyl moiety may be well-tolerated, a promising indicator for the target compound’s safety.

Biological Activity

3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a complex organic compound belonging to the class of substituted ureas. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of dihydrofolate reductase (DHFR), which is crucial in the treatment of various diseases including cancer and bacterial infections.

Chemical Structure and Properties

The molecular formula of this compound is C18H18N2O3S2, with a molecular weight of approximately 374.48 g/mol. Its structure incorporates a urea functional group linked to a thiophene ring, a pyridine moiety, and a dimethoxy-substituted phenyl group. This unique combination of functional groups may enhance its biological activity through various mechanisms.

Synthesis

The synthesis involves multi-step organic reactions, beginning with the preparation of intermediates such as 2,3-dimethoxybenzaldehyde, pyridin-2-ylmethyl amine, and thiophen-3-ylmethyl isocyanate. The final product is typically purified through recrystallization methods.

Anticancer Properties

Research indicates that compounds similar to 3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea exhibit significant anticancer activity. For instance, derivatives of urea have shown cytotoxic effects against various cancer cell lines, including those resistant to standard treatments like taxol .

In vitro studies have demonstrated that certain urea derivatives can inhibit the activity of key enzymes involved in cancer cell proliferation. For example, compounds related to this class have been shown to reduce GSK-3β activity significantly at low concentrations (IC50 values in the nanomolar range) .

Antimicrobial Activity

The compound also displays antimicrobial properties. Urea derivatives have been reported to possess antibacterial and antifungal activities against various pathogens. The presence of the thiophene and pyridine rings may contribute to enhanced binding interactions with microbial targets .

The mechanism of action for 3-(2,3-Dimethoxyphenyl)-1-(pyridin-2-ylmethyl)-1-(thiophen-3-ylmethyl)urea likely involves:

- Enzyme Inhibition : By binding to active sites on enzymes such as DHFR and GSK-3β, the compound may inhibit their activity.

- Receptor Interaction : The structural features allow for potential interactions with specific receptors involved in cellular signaling pathways.

Table: Summary of Biological Activities

Case Studies

- Anticancer Activity : A study evaluated a series of urea derivatives for their cytotoxic effects on U937 cells. Compounds showed varying degrees of antiproliferative activity compared to etoposide, with some exhibiting IC50 values lower than 20 μM, indicating potential for further development as anticancer agents .

- Antimicrobial Efficacy : Another study highlighted the antibacterial properties of similar urea compounds against Staphylococcus aureus and Streptococcus pyogenes, demonstrating MIC values as low as 0.03 μg/mL .

Q & A

Q. What computational methods predict the compound’s interaction with off-target proteins?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.